molecular formula C8H7ClF2O2 B1419811 [4-(Chlorodifluoromethoxy)phenyl]methanol CAS No. 50823-88-6

[4-(Chlorodifluoromethoxy)phenyl]methanol

Cat. No. B1419811
CAS RN: 50823-88-6
M. Wt: 208.59 g/mol
InChI Key: HFUMPXYULWQMCI-UHFFFAOYSA-N
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Description

“[4-(Chlorodifluoromethoxy)phenyl]methanol” is a chemical compound with the molecular formula C8H7ClF2O2 . It has a molecular weight of 208.59 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of a similar compound, 4-(chlorodifluoromethoxy)aniline, has been described in a patent . The method includes taking trichloromethoxybenzene as the raw material, employing hydrogen fluoride to conduct selective fluorination to obtain chlorodifluoromethoxybenzene, subjecting the chlorodifluoromethoxybenzene to nitration by a mixed acid so as to obtain 4-(chlorodifluoromethoxy)nitrobenzene, and carrying out hydrogenation reduction on the 4-(chlorodifluoromethoxy)nitrobenzene, thus obtaining the 4-(chlorodifluoromethoxy)aniline . This compound is an intermediate for the synthesis of tumor inhibiting drugs .


Molecular Structure Analysis

The IUPAC name for this compound is {4-[chloro(difluoro)methoxy]phenyl}methanol . The InChI code for this compound is 1S/C8H7ClF2O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 .

Scientific Research Applications

Antitubercular Activity

The compound [4-(aryloxy)phenyl]cyclopropyl methanols, related to [4-(Chlorodifluoromethoxy)phenyl]methanol, has been synthesized and evaluated for its antitubercular activity. It showed promising results in vitro against Mycobacterium tuberculosis H37Rv and was active against multidrug-resistant strains. One compound notably reduced the bacillary density in lungs in a mouse model (Bisht et al., 2010).

Chemical Kinetics and Decontamination Methodology

A study focused on the kinetics of La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, which are structurally related to [4-(Chlorodifluoromethoxy)phenyl]methanol, provided insights into potential methodologies for decontaminating toxic byproducts of chemical warfare agents (Dhar et al., 2011).

Photogeneration and Reactivity Studies

Research on 4-chloroanisole, a compound with similarities to [4-(Chlorodifluoromethoxy)phenyl]methanol, revealed insights into its photogeneration and reactivity, particularly in relation to reductive dehalogenation pathways (Protti et al., 2004).

Surface Site Probing in Catalysts

A study utilizing methanol to probe the nature of surface sites on ceria nanocrystals, which could be indirectly related to the research on [4-(Chlorodifluoromethoxy)phenyl]methanol, highlights the role of methanol in understanding catalyst surface sites (Wu et al., 2012).

properties

IUPAC Name

[4-[chloro(difluoro)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUMPXYULWQMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669527
Record name {4-[Chloro(difluoro)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Chlorodifluoromethoxy)phenyl]methanol

CAS RN

50823-88-6
Record name 4-(Chlorodifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50823-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[Chloro(difluoro)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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